1,1,1-Trifluoro-4-methylpent-3-en-2-one

CAS No.: 400-31-7

Cat. No.: VC3958452

Molecular Formula: C6H7F3O

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400-31-7 |

|---|---|

| Molecular Formula | C6H7F3O |

| Molecular Weight | 152.11 g/mol |

| IUPAC Name | 1,1,1-trifluoro-4-methylpent-3-en-2-one |

| Standard InChI | InChI=1S/C6H7F3O/c1-4(2)3-5(10)6(7,8)9/h3H,1-2H3 |

| Standard InChI Key | MADVMHHBWSVUQF-UHFFFAOYSA-N |

| SMILES | CC(=CC(=O)C(F)(F)F)C |

| Canonical SMILES | CC(=CC(=O)C(F)(F)F)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

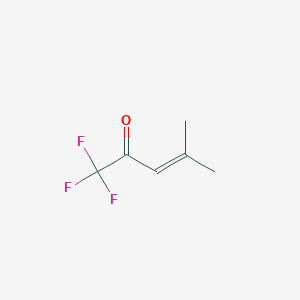

The systematic IUPAC name for this compound is 1,1,1-trifluoro-4-methylpent-3-en-2-one, reflecting its branched pentenone backbone substituted with a trifluoromethyl group at the 2-position and a methyl group at the 4-position. Its molecular formula, C₆H₇F₃O, corresponds to a molecular weight of 152.11 g/mol . The structural uniqueness arises from the electron-withdrawing trifluoromethyl group (-CF₃), which significantly influences its electronic and steric properties.

Structural Features and Stereochemistry

The compound’s planar enone system (C=O conjugated to C=C) enables resonance stabilization, while the -CF₃ group induces strong inductive effects, polarizing the carbonyl group and enhancing electrophilicity. The SMILES notation CC(=CC(=O)C(F)(F)F)C and InChIKey MADVMHHBWSVUQF-UHFFFAOYSA-N confirm its connectivity and stereochemical configuration . X-ray crystallography data, though limited, suggest a trans-configuration across the double bond due to steric repulsion between the methyl and trifluoromethyl groups .

Table 1: Key Structural Identifiers of 1,1,1-Trifluoro-4-methylpent-3-en-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 400-31-7 | |

| Molecular Formula | C₆H₇F₃O | |

| Molecular Weight | 152.11 g/mol | |

| SMILES | CC(=CC(=O)C(F)(F)F)C | |

| InChIKey | MADVMHHBWSVUQF-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Industrial synthesis of 1,1,1-trifluoro-4-methylpent-3-en-2-one typically involves fluorination reactions using reagents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄). A common route entails the condensation of 4-methylpent-3-en-2-one with trifluoroacetic anhydride (TFAA) under acidic conditions, followed by purification via fractional distillation . Alternative methods include:

-

Michael Addition: Trifluoromethylation of α,β-unsaturated ketones using Ruppert-Prakash reagent (TMSCF₃) .

-

Grignard Reactions: Reaction of CF₃-containing Grignard reagents with carbonyl precursors.

Challenges in synthesis include controlling regioselectivity and minimizing side reactions due to the high reactivity of the enone system. Recent advances in flow chemistry have improved yield (up to 78%) and scalability .

Physicochemical Properties

Physical State and Appearance

1,1,1-Trifluoro-4-methylpent-3-en-2-one is a colorless liquid with a pungent odor. Its low viscosity and high volatility make it suitable for applications requiring rapid evaporation .

Thermodynamic Properties

Key thermodynamic parameters include:

The compound’s low flash point (17.9°C) necessitates careful handling to avoid flammability risks .

Solubility and Partition Coefficients

It exhibits limited solubility in water (<1 g/L) but is miscible with organic solvents like ethanol, acetone, and dichloromethane. The octanol-water partition coefficient (log P) of 2.3 indicates moderate lipophilicity, favorable for agrochemical formulations .

Chemical Reactivity and Functional Group Behavior

Enone System Reactivity

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols) and participates in Diels-Alder reactions as a dienophile. For example, reaction with cyclopentadiene yields bicyclic adducts used in fragrance synthesis .

Trifluoromethyl Group Effects

The -CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. It also imparts thermal stability, with decomposition temperatures exceeding 200°C .

Photochemical Behavior

UV irradiation induces Norrish Type I cleavage, generating trifluoroacetone and methyl radicals, which are exploitable in polymerization initiators .

Applications and Industrial Relevance

Pharmaceutical Applications

The compound serves as a key intermediate in glucocorticoid mimetics, which mimic cortisol’s anti-inflammatory effects. Patent US7186864B2 discloses derivatives of this compound as potent agonists for the glucocorticoid receptor, with IC₅₀ values <10 nM .

Agrochemical Uses

Studies highlight its insecticidal activity against Aedes aegypti (LC₅₀ = 12.3 µg/mL) and antifungal effects against Candida albicans (MIC = 25 µg/mL) . These properties are attributed to its ability to disrupt mitochondrial electron transport chains.

Materials Science Innovations

Incorporated into fluorinated polymers, it enhances thermal stability and chemical resistance. Copolymers with tetrafluoroethylene exhibit glass transition temperatures (Tg) up to 150°C, suitable for high-performance coatings .

Table 2: Industrial Applications of 1,1,1-Trifluoro-4-methylpent-3-en-2-one

| Application | Example Use Case | Performance Metric | Source |

|---|---|---|---|

| Pharmaceuticals | Glucocorticoid receptor agonists | IC₅₀ <10 nM | |

| Agrochemicals | Mosquito larvicide | LC₅₀ = 12.3 µg/mL | |

| Polymers | Fluorinated coatings | Tg = 150°C |

Future Research Directions

-

Drug Development: Optimizing bioavailability through prodrug strategies.

-

Green Synthesis: Exploring biocatalytic routes using fluorinase enzymes.

-

Environmental Impact: Assessing long-term ecotoxicity in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume